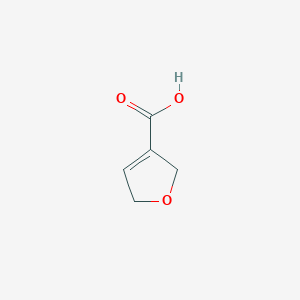

2,5-二氢呋喃-3-羧酸

描述

2,5-Dihydrofuran-3-carboxylic acid is a solid compound with a molecular weight of 114.1 .

Synthesis Analysis

The synthesis of 2,5-Dihydrofuran-3-carboxylic acid involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 2,5-Dihydrofuran-3-carboxylic acid is represented by the linear formula C5H6O3 . The InChI code for this compound is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) .Physical And Chemical Properties Analysis

2,5-Dihydrofuran-3-carboxylic acid is a solid compound stored at room temperature . It has a molecular weight of 114.1 .科学研究应用

制药和聚合物行业

呋喃羧酸,包括2,5-二氢呋喃-3-羧酸,是制药和聚合物行业中著名的生物基结构单元。研究表明,酶级联系统可以由关键前体羟甲基糠醛合成呋喃羧酸,具有高效率和高产率 (Jia 等,2019)。

衍生物的合成

已经开发出合成2,5-二氢呋喃-3-羧酸衍生物的新方法。例如,3-芳基-2,5-二氢呋喃的合成方法涉及环收缩,突出了这些化合物的潜在生物活性 (Chang、Lin 和 Pai,2006)。

可再生资源和生物质利用

正在探索创新方法,以利用来自纤维素等可再生资源的2,5-二氢呋喃-3-羧酸衍生物。这包括合成新的糖氨基酸,这可以导致在各种领域具有潜在应用的肽模拟物的产生 (Defant 等,2011)。

化学工业应用

糠醛衍生物的化学,包括与2,5-二氢呋喃-3-羧酸相关的衍生物,在化学工业中显示出广泛的应用领域。这些化合物在各种工业相关材料的合成中发挥作用 (Lewkowski,2003)。

生物活性化合物合成

使用2,5-二氢呋喃-3-羧酸衍生物合成生物活性化合物已进行了大量研究。已经开发出一种高效且环保的方法来合成具有潜在生物活性的化合物 (Tokmajyan 和 Karapetyan,2017)。

生物质衍生的呋喃羧酸

正在研究2,5-二氢呋喃-3-羧酸及其衍生物在催化还原系统中的潜力。这包括在还原其他成分的同时保留羧基,这对生物质转化具有重大意义 (Nakagawa、Yabushita 和 Tomishige,2021)。

2,5-二氢呋喃-3-羧酸的科学研究应用

工业中的生物基结构单元

2,5-二氢呋喃-3-羧酸和相关的呋喃羧酸是制药和聚合物行业中很有前途的生物基结构单元。一项研究探索了使用双酶级联系统从5-羟甲基糠醛受控合成这些酸,实现了超过95%的高产率 (Jia、Zong、Zheng 和 Li,2019)。

合成具有生物活性的衍生物

已经开发出一种通过4-芳基-3,6-二氢-2H-吡喃的环收缩合成3-芳基-2,5-二氢呋喃的方法,具有产生生物活性化合物 (Chang、Lin 和 Pai,2006)。

可再生资源和生物质转化

利用可再生资源纤维素的催化热解,研究人员合成了一种新的δ-糖氨基酸衍生物,展示了其开发具有受限结构的肽模拟物的潜力 (Defant 等,2011)。

化学工业应用

糠醛衍生物的化学,包括2,5-二氢呋喃-3-羧酸,在化学工业中发挥着重要作用,其应用跨越了一个多世纪,涉及学术和工业研究 (Lewkowski,2003)。

生物活性化合物的开发

已经提出了一种合成具有2-亚氨基-2,5-二氢呋喃、芳香族、磺酰胺和杂环片段的化合物的便捷且有效的方法,为有效的生物活性化合物提供了一条途径 (Tokmajyan 和 Karapetyan,2017)。

催化还原系统

2-呋喃羧酸和2,5-呋喃二羧酸的催化还原系统研究表明,从生物质衍生的呋喃羧酸生产有价值的化学品的潜力,同时保留羧基 (Nakagawa、Yabushita 和 Tomishige,2021)。

安全和危害

未来方向

Furan platform chemicals, including 2,5-Dihydrofuran-3-carboxylic acid, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This involves the transition from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being investigated .

作用机制

Target of Action

It is known that furan derivatives, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been found to have significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

It is known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit dramatic anticancer activities, indicating their potential to interact with cellular targets and induce changes that inhibit cell growth .

Biochemical Pathways

Furan derivatives are known to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that furan derivatives can have significant effects on cell growth, particularly in the context of cancer cells .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

生化分析

Biochemical Properties

Furan derivatives have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2,5-dihydrofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPHHRYBFDWNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?

A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of 2,5-dihydrofuran-3-carboxylic acid derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].

Q2: Have any novel 2,5-dihydrofuran-3-carboxylic acid derivatives been discovered from other natural sources?

A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.

Q3: What synthetic approaches have been explored for 2,5-dihydrofuran-3-carboxylic acid derivatives?

A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.

Q4: Can you elaborate on the chemical reactions involving 2,5-dihydrofuran-3-carboxylic acid derivatives?

A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.

Q5: Are there any potential applications of 2,5-dihydrofuran-3-carboxylic acid derivatives in medicinal chemistry?

A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)